6-Bromo-2-methoxyquinoline
Overview
Description
6-Bromo-2-methoxyquinoline is a halogenated quinoline derivative that has garnered attention due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of bromine and methoxy groups on the quinoline nucleus makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals, where such structures are often found in drug molecules with antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of 6-bromo-2-methoxyquinoline and its derivatives typically involves multi-step reactions starting from simple and readily available substrates. For instance, a practical and scalable route has been developed for the synthesis of halogenated quinolines, which are key building blocks for antibiotics, with an overall yield of 81–85% . Another study reports the synthesis of a 6-bromo-2-methoxyquinoline derivative as a new type of anti-TB drug, indicating the importance of this scaffold in medicinal chemistry . The synthesis processes often involve cyclization, halogenation, and substitution reactions, which are confirmed by spectroscopic methods such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-methoxyquinoline compounds has been elucidated using various spectroscopic techniques and confirmed by X-ray crystallography. Single-crystal X-ray diffraction provides detailed information about the conformation and crystallographic arrangement of these molecules . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry, which often shows good agreement with the experimental data .
Chemical Reactions Analysis
6-Bromo-2-methoxyquinoline serves as a reactive intermediate for further chemical transformations. It can undergo coupling reactions, amination, and other modifications to yield complex structures with potential biological activity . The presence of the bromine atom makes it a suitable candidate for cross-coupling reactions, a common strategy in the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-methoxyquinoline derivatives are closely related to their molecular structure. The introduction of bromine and methoxy groups can significantly influence the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of these compounds with biological targets. The crystallographic analysis often reveals the presence of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the stability and packing of the molecules in the solid state .
Scientific Research Applications
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Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline
- Field : Drug synthesis
- Application : This compound is synthesized using a method that involves several steps, starting with the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I . This is followed by a series of reactions to eventually produce 3-benzyl-6-bromo-2-methoxyquinoline .
- Method : The method comprises the following steps: p-bromoaniline reacts with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I; step two: reacting the compound I with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide; step three: reacting the compound II with phosphorus oxychloride to generate a compound III; step four: reacting the compound III with sodium methoxide to generate a compound IV .
- Results : The reaction process is clearer, and the yield is obviously improved compared with the original process .
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Preparation of Diarylquinoline Derivatives
- Field : Organic Chemistry
- Application : 6-Bromo-2-methoxyquinoline is used as a reagent for preparing diarylquinoline derivatives .
- Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
- Results : The end product is a diarylquinoline derivative, which can have various applications depending on the specific derivative synthesized .
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Synthesis of Bedaquiline
- Field : Drug synthesis
- Application : Bedaquiline is the first anti-tuberculosis drug with a new action mechanism approved for clinical use for more than 40 years, and is the only drug for treating multi-drug resistant tuberculosis .
- Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
- Results : The end product is Bedaquiline, which is a potent drug for treating multi-drug resistant tuberculosis .
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Preparation of 6-Bromo-2 (1H)-Quinolone
- Field : Organic Chemistry
- Application : 6-Bromo-2-methoxyquinoline is used as a reagent for preparing 6-Bromo-2 (1H)-Quinolone .
- Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
- Results : The end product is 6-Bromo-2 (1H)-Quinolone, which can have various applications depending on the specific derivative synthesized .
Safety And Hazards
6-Bromo-2-methoxyquinoline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Future Directions
While specific future directions for 6-Bromo-2-methoxyquinoline are not mentioned in the search results, it is noted that this compound is used as an intermediate in the synthesis of bedaquiline , a drug used for the treatment of drug-resistant tuberculosis . This suggests potential future directions in the development of new treatments for drug-resistant diseases.
properties
IUPAC Name |
6-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKKEMYFUMFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443139 | |
Record name | 6-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxyquinoline | |
CAS RN |
99455-05-7 | |
Record name | 6-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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